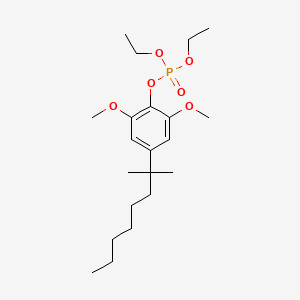
2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate is an organic compound characterized by its complex structure, which includes a phenyl ring substituted with methoxy groups and a bulky alkyl chain, along with a diethyl phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate typically involves multiple steps:
Formation of the Phenyl Core: The phenyl ring with methoxy groups can be synthesized through electrophilic aromatic substitution reactions. Methoxy groups are introduced using methanol in the presence of a catalyst such as sulfuric acid.
Attachment of the Alkyl Chain: The 2-methyloctan-2-YL group can be attached via Friedel-Crafts alkylation, where the phenyl ring reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Phosphorylation: The final step involves the introduction of the diethyl phosphate group. This can be achieved by reacting the phenyl derivative with diethyl phosphorochloridate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the phosphate group, potentially converting it to a phosphite.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, where nucleophiles replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phosphites and reduced phenyl derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate is used as a reagent in organic synthesis, particularly in the formation of complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving phosphate esters. It serves as a model compound for understanding the behavior of similar biological molecules.
Medicine
Potential medical applications include its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors. Its structural features allow for the exploration of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants and lubricants. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism by which 2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphate group can mimic natural phosphate esters, allowing the compound to participate in phosphorylation and dephosphorylation reactions. These interactions can modulate enzyme activity and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethoxyphenyl diethyl phosphate: Lacks the bulky alkyl chain, resulting in different reactivity and applications.
4-(2-Methyloctan-2-YL)phenyl diethyl phosphate: Lacks the methoxy groups, affecting its chemical properties and biological activity.
2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl methyl phosphate: Has a methyl group instead of an ethyl group on the phosphate, leading to variations in its reactivity and applications.
Uniqueness
The unique combination of methoxy groups, a bulky alkyl chain, and a diethyl phosphate group in 2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate provides distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Propiedades
Fórmula molecular |
C21H37O6P |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl] diethyl phosphate |
InChI |
InChI=1S/C21H37O6P/c1-8-11-12-13-14-21(4,5)17-15-18(23-6)20(19(16-17)24-7)27-28(22,25-9-2)26-10-3/h15-16H,8-14H2,1-7H3 |
Clave InChI |
OHNFECWBAFKWCW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)OP(=O)(OCC)OCC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Ethyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B12834710.png)
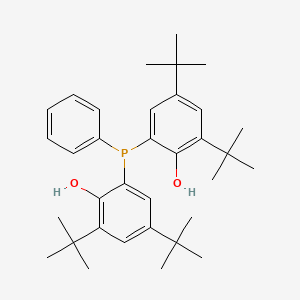
![(E)-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine](/img/structure/B12834720.png)
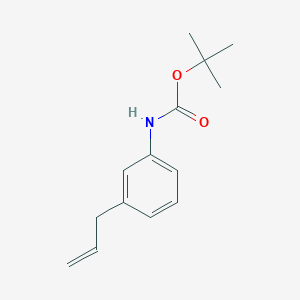

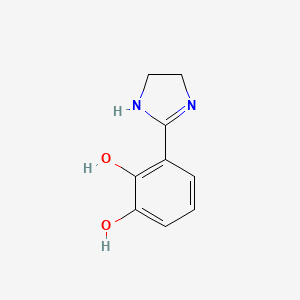
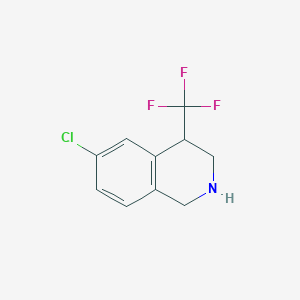
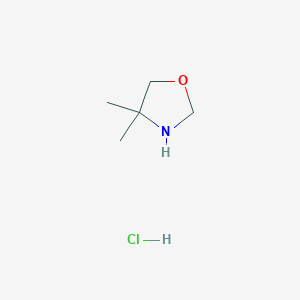
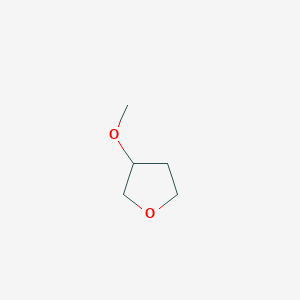


![(3AS,8aR)-2-phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12834786.png)
